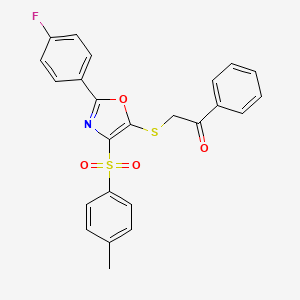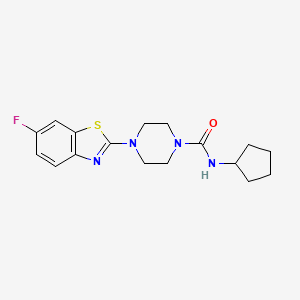
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is a synthetic compound that belongs to the class of cysteine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH typically involves the protection of the cysteine thiol group, followed by the introduction of the beta,beta-dimethyl group. The p-methoxybenzyl (pmeobzl) group is then attached to the cysteine residue. Common reagents used in these reactions include protecting agents like tert-butoxycarbonyl (Boc) and deprotecting agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The p-methoxybenzyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its role in protein folding and stability.
Industry: Used in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH involves its interaction with specific molecular targets. The beta,beta-dimethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The p-methoxybenzyl group can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine: Known for its antioxidant properties.
S-methylcysteine: Studied for its role in metabolic pathways.
L-cysteine: A naturally occurring amino acid with various biological functions.
Uniqueness
H-beta,beta-Dimethyl-D-cys(pmeobzl)-OH is unique due to its specific structural modifications, which can impart distinct chemical and biological properties compared to other cysteine derivatives.
Properties
IUPAC Name |
(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPBNWZZMNQAD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
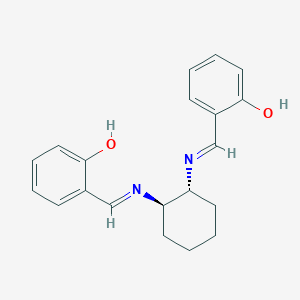
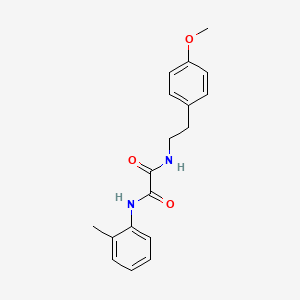
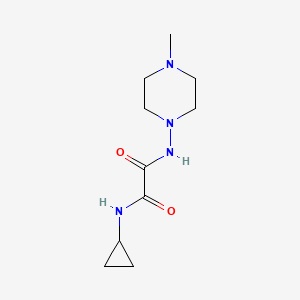
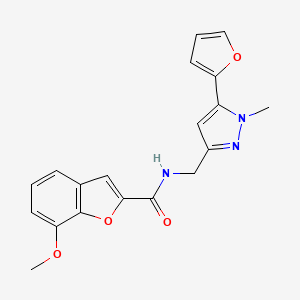
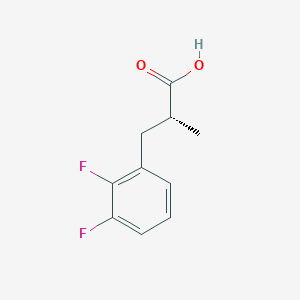
![7,7-Dimethyl-2-azabicyclo[4.1.1]octane](/img/structure/B2863393.png)
![Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2863395.png)
![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2863396.png)

![4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2863398.png)
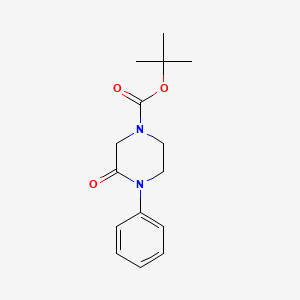
![4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863402.png)
